molecular formula C21H17F2N5O2S B2381354 N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894061-95-1

N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2381354
CAS No.: 894061-95-1
M. Wt: 441.46
InChI Key: RPXDUQISJCXRIP-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-ethoxyphenyl group at position 6 and a thioacetamide moiety at position 2. The ethoxy group contributes to lipophilicity, while the fluorine atoms improve metabolic stability and binding affinity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2S/c1-2-30-15-6-3-13(4-7-15)17-9-10-19-25-26-21(28(19)27-17)31-12-20(29)24-18-8-5-14(22)11-16(18)23/h3-11H,2,12H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXDUQISJCXRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that combines multiple pharmacophores, including a difluorophenyl group and a thioacetamide moiety linked to a triazolo-pyridazine unit. This structural complexity enhances its potential biological activities, making it an interesting candidate for pharmaceutical applications.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

  • Difluorophenyl Group : Increases lipophilicity and metabolic stability.
  • Thioacetamide Moiety : Known for its role in various biological interactions.
  • Triazolo-Pyridazine Unit : Associated with diverse pharmacological properties.

Biological Activities

Research indicates that compounds with a triazole nucleus exhibit a wide range of biological activities, including:

  • Antibacterial : Exhibiting significant efficacy against various bacterial strains.
  • Antifungal : Demonstrating activity against fungal pathogens.
  • Anticancer : Showing potential in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeSpecific ActionsReference
AntibacterialEffective against Staphylococcus aureus, Escherichia coli
AntifungalActive against Candida albicans
AnticancerInhibitory effects on colon carcinoma (IC50 = 6.2 μM)

Case Studies and Research Findings

  • Antibacterial Activity
    A study demonstrated that triazole derivatives, including those similar to this compound, exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various Gram-positive and Gram-negative bacteria. This suggests strong antibacterial properties that could be harnessed for therapeutic use.
  • Anticancer Properties
    Research on mercapto-substituted 1,2,4-triazoles revealed significant anticancer activity. For instance, certain derivatives showed IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells. This highlights the potential of triazole derivatives in cancer treatment strategies.
  • Mechanism of Action
    The biological activity of compounds like this compound may be attributed to their ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. The presence of multiple functional groups allows for diverse interactions within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Core Structure and Substitutions

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Application Evidence Source
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(4-Ethoxyphenyl), 3-(thioacetamide-N-2,4-difluorophenyl) ~454.4 (estimated) Kinase inhibition, PROTACs
2-[[3-(4-Ethoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl]-N-(4-Fluorophenyl)Acetamide [1,2,4]Triazolo[4,3-b]pyridazine 6-(4-Ethoxyphenyl), 3-(thioacetamide-N-4-fluorophenyl) ~436.4 Kinase inhibition [7]
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Phenyl, 3-methyl, acetamide-N-(4-ethoxyphenyl) ~403.4 Unknown [8]
NZ-65/NZ-66 (PROTACs) Bifunctional (kinase binder + E3 ligase recruiter) 2,4-Difluorophenyl, trifluoromethylphenyl, polyethylene glycol linkers ~534–950 Targeted protein degradation [4]
Flumetsulam (Herbicide) [1,2,4]Triazolo[1,5-a]pyrimidine 5-Methyl, 2-sulfonamide-N-2,6-difluorophenyl ~325.3 Herbicide [5]

Key Observations:

Fluorine Substitution : The 2,4-difluorophenyl group in the target compound may confer stronger target binding compared to the 4-fluorophenyl analog in , as difluorination often enhances van der Waals interactions and bioavailability.

Thioether vs.

PROTACs Comparison : While NZ-65/NZ-66 share the 2,4-difluorophenyl moiety, their larger PROTAC design enables protein degradation, contrasting with the target compound’s simpler kinase-inhibitor-like structure.

Physicochemical Properties

  • Lipophilicity : The 4-ethoxyphenyl group increases logP compared to unsubstituted analogs (e.g., compound 891117-12-7 in ).
  • Solubility : The thioether and acetamide groups may mitigate excessive hydrophobicity, but fluorine substituents could reduce aqueous solubility.
  • Metabolic Stability : Fluorine atoms at the 2,4-positions likely slow oxidative metabolism, as seen in flumetsulam .

Research Findings and Hypotheses

  • Kinase Inhibition Potential: The triazolopyridazine core is associated with CK1 inhibition (IC₅₀ values in the µM range for compound 18 in ). The target compound’s difluorophenyl group may enhance selectivity.
  • Anticancer Activity : PROTACs like NZ-65 demonstrate that 2,4-difluorophenyl-containing compounds can degrade oncoproteins, suggesting possible dual mechanisms for the target compound.
  • Herbicidal Activity Unlikely : Unlike flumetsulam , the absence of a sulfonamide group and presence of a bulkier core may preclude herbicidal effects.

Preparation Methods

Structural Characteristics and Significance

N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide consists of a triazolopyridazine core with strategically positioned functional groups. The molecule contains:

  • Atriazolo[4,3-b]pyridazine scaffold as the central heterocyclic system
  • A 4-ethoxyphenyl substituent at position 6 of the triazolopyridazine
  • A sulfanylacetamide linker at position 3
  • A 2,4-difluorophenyl terminal group

The compound belongs to a class of molecules known for their biological activity, particularly as potential kinase inhibitors in medicinal chemistry research.

General Synthetic Strategy

The preparation of N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically employs a multistep synthetic approach involving the construction of the heterocyclic core followed by appropriate functionalization. Based on synthetic methods for structurally similar compounds, the preparation can be divided into several key stages.

Retrosynthetic Analysis

A rational retrosynthetic analysis suggests a convergent synthesis where:

  • The triazolopyridazine core is constructed first
  • The thiol group is introduced at position 3
  • The 4-ethoxyphenyl group is attached at position 6
  • The terminal acetamide moiety is incorporated via sulfanylacetamide formation

This strategic approach allows for modular synthesis and potential derivatization at multiple points, which is valuable for structure-activity relationship studies.

Preparation of the Triazolopyridazine Core

Synthesis of Pyridazinone Intermediates

The initial stage involves the formation of pyridazinone derivatives that serve as key scaffolds for the construction of the triazolopyridazine system.

Method A: Acetophenone Condensation Approach

4-Ethoxyphenylacetophenone + Glyoxylic acid → Pyridazinone intermediate

Experimental procedure:

  • 4-Ethoxyphenylacetophenone (1 equivalent) and glyoxylic acid (1.1 equivalents) are combined in glacial acetic acid.
  • The mixture is heated under reflux for 4-6 hours.
  • After cooling, hydrazine hydrate (2.3 equivalents) is added portion-wise.
  • The reaction mixture is further heated at 70-80°C for 12-18 hours.
  • Upon completion, the mixture is cooled and neutralized with sodium bicarbonate.
  • The resulting pyridazinone is isolated by filtration, washed with water, and recrystallized from appropriate solvents.

The pyridazinone intermediates are typically obtained in yields ranging from 80-95%.

Conversion of Pyridazinones to Chloropyridazines

The pyridazinone intermediate is converted to the corresponding chloropyridazine:

Pyridazinone intermediate + POCl₃ → Chloropyridazine intermediate

Experimental procedure:

  • The pyridazinone (1 equivalent) is suspended in phosphorus oxychloride (10-15 equivalents).
  • The mixture is heated under reflux for 3-5 hours.
  • Excess POCl₃ is removed under reduced pressure.
  • The residue is carefully poured onto crushed ice with stirring.
  • The mixture is neutralized with sodium bicarbonate.
  • The product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated.
  • The chloropyridazine intermediate is purified by column chromatography using appropriate eluent systems.

Formation of the Triazolopyridazine System

Synthesis of Hydrazide Precursors

For the triazole ring formation, hydrazide derivatives are required:

Carboxylic acid derivatives + Hydrazine hydrate → Hydrazide intermediates

Experimental procedure:

  • The appropriate carboxylic acid or ester (1 equivalent) is dissolved in methanol.
  • Hydrazine monohydrate (80%, 3 equivalents) is added.
  • The mixture is refluxed for 6-8 hours.
  • Upon completion, the solvent is removed under reduced pressure.
  • The crude hydrazide is purified by recrystallization from suitable solvents.

The hydrazide intermediates are typically obtained in yields ranging from 60-90%.

Triazolopyridazine Ring Closure

The formation of the triazolopyridazine scaffold involves cyclization of the chloropyridazine with the hydrazide precursor:

Chloropyridazine + Hydrazide → [1,2,4]triazolo[4,3-b]pyridazine

Experimental procedure:

  • The chloropyridazine intermediate (1 equivalent) and the hydrazide precursor (1.2 equivalents) are combined in n-butanol.
  • The reaction can be conducted either under conventional heating (reflux for 24-36 hours) or microwave irradiation (120-140°C, 1-2 hours).
  • Upon completion, the reaction mixture is cooled, and the precipitate is collected by filtration.
  • The crude product is purified by recrystallization from appropriate solvents.

Synthesis of the Thioacetamide Linkage

The final stage involves the formation of the thioacetamide linkage between the mercapto-triazolopyridazine and the 2,4-difluorophenylacetamide component:

S-Alkylation with Chloroacetamide Derivatives

3-Mercapto-[1,2,4]triazolo[4,3-b]pyridazine + N-(2,4-difluorophenyl)-2-chloroacetamide → Target compound

Experimental procedure:

  • The 3-mercapto-triazolo[4,3-b]pyridazine derivative (1 equivalent) is dissolved in ethanol containing potassium carbonate or triethylamine (1.5 equivalents).
  • N-(2,4-difluorophenyl)-2-chloroacetamide (1.1 equivalents) is added.
  • The mixture is refluxed for 6-8 hours or stirred at room temperature for 12-18 hours.
  • Upon completion, the mixture is filtered, and the filtrate is concentrated.
  • The residue is purified by column chromatography or recrystallization.

Alternative Two-Step Approach

An alternative approach involves:

  • S-alkylation with ethyl chloroacetate to form the ester intermediate
  • Amidation with 2,4-difluoroaniline to form the final product
3-Mercapto-[1,2,4]triazolo[4,3-b]pyridazine + Ethyl chloroacetate → Ester intermediate
Ester intermediate + 2,4-Difluoroaniline → Target compound

Experimental procedure for the amidation step:

  • The ester intermediate (1 equivalent) is dissolved in THF.
  • 2,4-Difluoroaniline (1.2 equivalents) and a coupling agent such as HATU or DCC/HOBt (1.2 equivalents) are added.
  • The mixture is stirred at room temperature for 12-24 hours.
  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Purification and Characterization

Purification Techniques

The final compound and intermediates are typically purified using:

  • Column Chromatography : Silica gel as the stationary phase with gradient elution using combinations of dichloromethane/methanol or hexane/ethyl acetate.

  • Recrystallization : Commonly used solvents include ethanol, ethanol/water mixtures, or ethanol/diethyl ether combinations.

  • Preparative HPLC : For high-purity requirements, reverse-phase preparative HPLC using water/acetonitrile gradients with 0.05% ammonia or formic acid may be employed.

Characterization Data

The final compound and key intermediates are characterized using:

Spectroscopic Methods:

  • ¹H-NMR (400 MHz, DMSO-d₆ or CDCl₃)
  • ¹³C-NMR (100 MHz, DMSO-d₆ or CDCl₃)
  • High-resolution mass spectrometry (HRMS)
  • Infrared spectroscopy (IR)

Analytical Data:

  • Melting point
  • HPLC purity
  • Elemental analysis
Typical Spectral Characteristics

Table 1: Expected Key Spectral Features for N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Spectral Method Key Signals/Peaks
¹H-NMR Ethoxy CH₃: δ 1.35-1.45 (t, 3H)
Ethoxy CH₂: δ 4.05-4.15 (q, 2H)
Thioacetamide CH₂: δ 4.15-4.30 (s, 2H)
Aromatic H: δ 6.80-8.50 (m, 10H)
NH: δ 10.00-10.50 (s, 1H)
¹³C-NMR Ethoxy CH₃: δ 14.5-15.5
Ethoxy CH₂: δ 63.0-64.0
Thioacetamide CH₂: δ 35.0-40.0
Aromatic C: δ 110.0-165.0
C=O: δ 165.0-170.0
HRMS [M+H]⁺: m/z 443.1047
[M+Na]⁺: m/z 465.0866
IR N-H stretch: 3250-3350 cm⁻¹
C=O stretch: 1650-1680 cm⁻¹
C-F stretch: 1000-1100 cm⁻¹

Optimized Synthetic Route and Yield Analysis

Based on the methodologies discussed, an optimized synthetic route can be established:

Reaction Scheme Overview

Table 2: Optimized Synthetic Route for N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Step Reaction Expected Yield (%)
1 4-Ethoxyphenylacetophenone + Glyoxylic acid → Pyridazinone 80-95
2 Pyridazinone + POCl₃ → Chloropyridazine 70-85
3 Preparation of hydrazide precursor 60-90
4 Chloropyridazine + Hydrazide → Triazolopyridazine 65-80
5 Triazolopyridazine + Sulfurating agent → Mercapto-triazolopyridazine 60-75
6 Mercapto-triazolopyridazine + N-(2,4-difluorophenyl)-2-chloroacetamide → Target compound 70-85
Overall yield (approximate) 12-30

Critical Parameters Affecting Yield and Purity

Several factors impact the success of the synthesis:

  • Reaction Temperature Control : Particularly critical during the triazole ring formation and thiolation steps.

  • Solvent Selection : Anhydrous conditions are essential for certain steps, particularly the chlorination and thiolation reactions.

  • Catalyst Systems : Bases such as triethylamine or potassium carbonate significantly affect the efficiency of the S-alkylation step.

  • Reaction Time : Extended reaction times may lead to decomposition of intermediates, particularly during the thiolation step.

  • Purification Protocols : Column chromatography conditions need optimization for each intermediate to achieve high purity.

Alternative Synthetic Approaches

One-Pot Multicomponent Approach

A more streamlined synthetic strategy could involve a one-pot three-component reaction similar to methods reported for related triazolopyrimidines:

6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-thiol + Chloroacetamide + 2,4-Difluoroaniline → Target compound

This approach would require catalytic amounts of an acid catalyst such as p-toluenesulfonic acid (PTSA) and heating under reflux in ethanol.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and potentially improve yields for several steps in the synthesis:

  • The cyclization step to form the triazolopyridazine could be accelerated from 24 hours to 1-2 hours.
  • The S-alkylation reaction to form the final product could be completed in 30-60 minutes.

Typical conditions would involve:

  • Temperature: 120-140°C
  • Power: 150-300 W
  • Solvent: DMF or n-butanol
  • Reaction time: 30-120 minutes.

Practical Considerations and Troubleshooting

Common Challenges

  • Purification of Intermediates : The triazolopyridazine core and thiol derivatives often present purification challenges due to their polarity and potential for hydrogen bonding.

  • Regioselectivity : Formation of the triazole ring must be carefully controlled to ensure the correct regioisomer.

  • Thiol Oxidation : The mercapto-triazolopyridazine intermediate is susceptible to oxidation, requiring handling under inert atmosphere.

  • S-Alkylation Efficiency : Competing N-alkylation can occur during the final step, necessitating careful temperature and base selection.

Process Optimization Strategies

  • Solvent Screening : Systematic evaluation of different solvent systems for each reaction step.

  • Base Selection : Testing various bases (K₂CO₃, TEA, DBU, NaH) for the S-alkylation step.

  • Temperature Profiling : Determining optimal temperature-time profiles for critical steps.

  • Stoichiometry Optimization : Fine-tuning reagent ratios, particularly for the cyclization and S-alkylation steps.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis involves sequential reactions: (1) Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol . (2) Thioether linkage formation between the pyridazine intermediate and a thioacetamide precursor using coupling agents like EDCI/HOBt in DMF at 0–5°C . (3) Final functionalization of the phenyl rings (e.g., ethoxy and difluoro groups) via Ullmann coupling or nucleophilic aromatic substitution, requiring precise temperature control (80–120°C) and catalysts (CuI or Pd(PPh₃)₄) . Purity is optimized via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), thioacetamide methylene (δ ~4.1 ppm), and ethoxy groups (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching the theoretical mass (e.g., C₂₂H₁₈F₂N₄O₂S: 452.11 g/mol) .
  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and detect byproducts from incomplete coupling reactions .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 10 μM–1 nM concentrations .
  • Cellular Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with [³H]-labeled antagonists and scintillation counting .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified phenyl groups (e.g., replacing ethoxy with methoxy or halogen substituents) and compare IC₅₀ values .
  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with hinge regions (e.g., Glu762 in EGFR) .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What computational strategies can predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to calculate LogP (target <5), topological polar surface area (>80 Ų for reduced CNS penetration), and CYP450 inhibition risks .
  • Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (PDB: 1AO6) to assess plasma protein binding using GROMACS .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Test solubility in PEG-400/water (1:1) or Captisol® (20% w/v) via shake-flask method .
  • Nanoformulation : Prepare PLGA nanoparticles (oil-in-water emulsion) and characterize size (Zetasizer) and drug loading (UV-Vis at λmax ~270 nm) .

Q. What methods resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
  • Dose-Response Repetition : Repeat experiments with freshly prepared DMSO stocks to exclude degradation artifacts .
  • Meta-Analysis : Compare data across analogs (e.g., triazolo-pyridazines with varying substituents) to identify trends in potency .

Q. How is metabolic stability evaluated in preclinical development?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, quantify parent compound via LC-MS/MS over 60 minutes .
  • Metabolite ID : Use UPLC-QTOF to detect hydroxylated or glucuronidated metabolites (e.g., m/z +16 or +176) .

Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?

  • Methodological Answer :
  • Murine Xenografts : Administer 10–50 mg/kg (oral or IV) in BALB/c nude mice with HT-29 tumors, monitor tumor volume via caliper .
  • PK Sampling : Collect plasma at 0.5, 2, 6, 12, 24 hours post-dose, extract with acetonitrile, and quantify via LC-MS/MS .

Q. How can target engagement be confirmed in complex biological systems?

  • Methodological Answer :
  • CETSA (Cellular Thermal Shift Assay) : Heat treat cells (37–65°C), lyse, and quantify soluble target protein via Western blot .
  • SPR (Surface Plasmon Resonance) : Immobilize recombinant target protein on a CM5 chip and measure binding kinetics (ka/kd) .

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